

Application Note: MRS 2500 for Studying Smooth Muscle Relaxation Pathways

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Compound of Interest		
Compound Name:	MRS 2500	
Cat. No.:	B1676837	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

MRS 2500 is a potent and highly selective antagonist of the P2Y1 purinergic receptor.[1][2] This characteristic makes it an invaluable pharmacological tool for elucidating the role of P2Y1 receptors in various physiological processes, particularly in the modulation of smooth muscle tone. In smooth muscle tissues, P2Y1 receptors are involved in mediating contraction in response to adenosine diphosphate (ADP). By selectively blocking these receptors, MRS 2500 facilitates the study of signaling pathways that lead to smooth muscle relaxation. This application note provides detailed protocols and data for utilizing MRS 2500 in the investigation of smooth muscle relaxation pathways.

Mechanism of Action

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gq.[3] [4] Activation of the P2Y1 receptor by its endogenous agonist, ADP, initiates a signaling cascade that leads to smooth muscle contraction. This process is primarily mediated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), culminating in smooth muscle contraction.[5]



MRS 2500 is a competitive antagonist of the P2Y1 receptor, meaning it binds to the receptor at the same site as ADP but does not activate it.[6] By occupying the receptor's binding site, MRS 2500 prevents ADP from binding and initiating the contractile signaling cascade. This blockade of the pro-contractile P2Y1 pathway allows for the study of underlying or parallel smooth muscle relaxation mechanisms.

Data Presentation

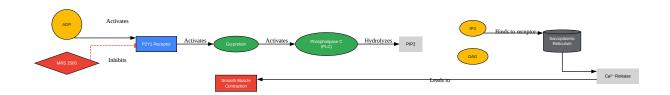
The potency and selectivity of **MRS 2500** as a P2Y1 receptor antagonist have been quantified in various studies. The following table summarizes key quantitative data for **MRS 2500**.

Parameter	Species/System	Value	Reference
Ki	Recombinant Human P2Y1 Receptor	0.78 nM	[1][2]
Recombinant Human P2Y1 Receptor	0.8 nM	[6]	
IC50	ADP-induced aggregation of human platelets	0.95 nM	[1][2]
EFS-induced relaxation in rat colon (in the presence of L- NNA)	16.5 nM	[7]	
IJP in rat colon (in the presence of L-NNA)	14.0 nM	[7]	-

Signaling Pathways

The following diagrams illustrate the P2Y1 receptor signaling pathway leading to smooth muscle contraction and how MRS 2500 inhibits this process.





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Caption: P2Y1 receptor signaling pathway leading to smooth muscle contraction and its inhibition by MRS 2500.

Experimental Protocols Preparation of MRS 2500 Stock Solution

MRS 2500 is typically supplied as a tetraammonium salt.[1] It is soluble in water.

- Determine the required concentration: Based on the desired final concentration in your experiment and the volume of your experimental chamber, calculate the required stock solution concentration. It is recommended to prepare a stock solution that is at least 1000 times more concentrated than the final concentration to minimize the volume of solvent added to the experimental setup.[8][9]
- Weigh the compound: Accurately weigh the required amount of MRS 2500 powder using a calibrated analytical balance.
- Dissolve in solvent: Dissolve the weighed **MRS 2500** in high-purity, nuclease-free water.[1] For example, to prepare a 10 mM stock solution from a product with a molecular weight of 629.29 g/mol, you would dissolve 6.29 mg in 1 mL of water.
- Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]



Organ Bath Assay for Smooth Muscle Relaxation

This protocol describes a general procedure for studying the effect of **MRS 2500** on smooth muscle strips using an isolated organ bath system.[8][10][11]

Materials:

- Isolated smooth muscle tissue (e.g., rat colon, guinea pig ileum, aortic rings)
- Krebs-Henseleit solution (or other appropriate physiological salt solution)
- MRS 2500 stock solution
- P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)
- Carbogen gas (95% O2 / 5% CO2)
- Isolated organ bath system with force-displacement transducers
- Data acquisition system

Procedure:

- Tissue Preparation:
 - Euthanize the animal according to approved institutional guidelines.
 - Dissect the desired smooth muscle tissue and place it in ice-cold, carbogen-aerated
 Krebs-Henseleit solution.
 - Carefully clean the tissue of any adhering fat or connective tissue.
 - Prepare smooth muscle strips of appropriate dimensions (e.g., 1-2 cm in length).
- Tissue Mounting:
 - Mount the smooth muscle strips in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen gas.



 Attach one end of the strip to a fixed hook and the other end to a force-displacement transducer.

· Equilibration:

- Apply an initial optimal resting tension to the tissue strips (this will vary depending on the tissue type, typically 1-2 grams).
- Allow the tissues to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh, pre-warmed Krebs-Henseleit solution every 15-20 minutes.[8]
- Viability and Contractility Check:
 - Induce a reference contraction by adding a high concentration of potassium chloride (KCI, e.g., 80 mM) to the bath. This depolarizes the smooth muscle cells and provides a measure of the tissue's maximum contractile capacity.[9]
 - Wash the tissue thoroughly to return to baseline tension.

Experimental Protocol:

- Induce a submaximal contraction using a P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).
- Once a stable contraction plateau is reached, add increasing concentrations of MRS 2500 to the bath in a cumulative manner to generate a concentration-response curve for its relaxant effect.
- Alternatively, to study the antagonistic effect of MRS 2500, pre-incubate the tissue with a
 specific concentration of MRS 2500 for a defined period (e.g., 20-30 minutes) before
 constructing a concentration-response curve for the P2Y1 agonist. A rightward shift in the
 agonist's concentration-response curve indicates competitive antagonism.

Data Analysis:

Record the changes in isometric tension using the data acquisition system.

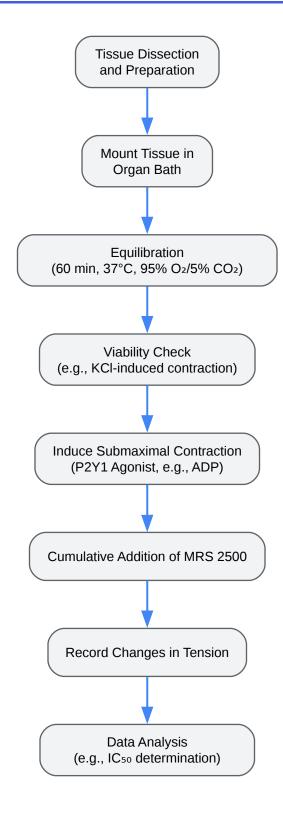


- Express the relaxation responses as a percentage of the pre-contraction induced by the P2Y1 agonist.
- Calculate the IC50 value for MRS 2500 (the concentration that produces 50% of the maximal relaxation).

Experimental Workflow

The following diagram outlines the general workflow for an organ bath experiment to study the effect of **MRS 2500** on smooth muscle.





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Caption: General workflow for an organ bath experiment using MRS 2500.

Conclusion



MRS 2500 is a powerful and selective tool for investigating the role of P2Y1 receptors in smooth muscle physiology. Its high potency and selectivity allow for the precise dissection of P2Y1-mediated signaling pathways. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists to effectively utilize MRS 2500 in their studies of smooth muscle relaxation and related therapeutic development.

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